molecular formula C20H30O2 B126258 3|A,5|A-Tetrahydronorethisterone CAS No. 6424-05-1

3|A,5|A-Tetrahydronorethisterone

Cat. No. B126258
CAS RN: 6424-05-1
M. Wt: 302.5 g/mol
InChI Key: DPDZKJQFRFZZCW-WSIJOFGPSA-N
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Description

The compound "3|A,5|A-Tetrahydronorethisterone" is not explicitly mentioned in the provided papers. However, the papers discuss various tetrahydrosteroids and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These steroids are structurally related to progesterone and other steroid hormones, and they exhibit significant biological activities, such as modulating GABA receptors and acting as agonists for the human progesterone receptor (hPR) .

Synthesis Analysis

The synthesis of tetrahydrosteroids involves multi-step chemical reactions, starting from different steroid precursors. For instance, 3α,5α-Tetrahydroaldosterone

Scientific Research Applications

1. Neurosteroid and Antidepressant Properties

The neuroactive steroid Allopregnanolone (3α,5α-tetrahydroprogesterone), a pharmaceutical formulation of brexanolone, has shown promise in the treatment of postpartum depression. Preclinical studies suggest that Allopregnanolone may induce antidepressant-like effects by modulating neurotrophic mechanisms, particularly in the hippocampus, and restoring brain-derived neurotrophic factor (BFNF) levels, which are often decreased in animal models of depression (Almeida, Nin, & Barros, 2020). Additionally, it has been suggested that the pleiotropic actions of Allopregnanolone may underlie its therapeutic benefits in various stress-related diseases, including post-traumatic stress disorder (PTSD), alcohol use disorders (AUDs), and other conditions exacerbated by stress, such as multiple sclerosis and seizure disorders (Boero, Porcu, & Morrow, 2019).

2. Neuroprotective Effects

Neurosteroids, including hormone metabolites like Allopregnanolone, demonstrate significant neuroprotective effects. They may influence seizure phenomena and exhibit protective actions against central and peripheral nervous system injuries, ischemia, neurodegenerative diseases, or seizures. These effects can be realized through both genomic and non-genomic mechanisms and involve the regulation of pro- and anti-apoptotic factors, intracellular signaling pathways, neurotransmission, and modulation of oxidative and inflammatory processes (Borowicz, Piskorska, Banach, & Czuczwar, 2011).

Safety And Hazards

The safety data sheet for Norethisterone, the parent compound of 3|A,5|A-Tetrahydronorethisterone, indicates that it may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children . Special instructions should be obtained before use, and all safety precautions should be read and understood .

properties

IUPAC Name

(3S,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDZKJQFRFZZCW-WSIJOFGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439376
Record name 3|A,5|A-Tetrahydronorethisterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3|A,5|A-Tetrahydronorethisterone

CAS RN

6424-05-1
Record name 3|A,5|A-Tetrahydronorethisterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Bedolla-Tovar, SA Rahman, SZ Cekan… - Journal of Steroid …, 1978 - Elsevier
The specificity of four norethisterone antisera, obtained from four research laboratories, was examined. Antisera A, B and C were raised against norethisterone coupled to bovine serum …
Number of citations: 23 www.sciencedirect.com
VS Nair, JD Howa, MS Morrison, L Beggs… - Drug Testing and …, 2023 - Wiley Online Library
19‐Norandrosterone (19NA) is the preferred urinary target compound to identify doping with nandrolone or related 19‐norsteroids. At concentrations between 2.5 and 15 ng/mL, isotope …

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